1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA
Overview
Description
“4-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a thiazole ring, which is a heterocyclic compound that has been found to have various medicinal properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the nitrophenyl group, and the formation of the benzamide group . The exact methods and reagents used would depend on the specific synthesis route chosen.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be confirmed using techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It could potentially undergo reactions at the thiazole ring, the nitrophenyl group, or the benzamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Mechanism of Action
Target of Action
The primary target of 4-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is the mitochondrial citrate transport protein (CTP) . CTP plays a crucial role in the exchange of tricarboxylates, which are key intermediates in anabolism and catabolism .
Mode of Action
This compound acts as an inhibitor of CTP . It blocks the exchange of tricarboxylates by CTP, thereby disrupting the normal metabolic processes within the cell . This compound was the first purely competitive inhibitor to be discovered and is more potent than other known inhibitors .
Biochemical Pathways
By inhibiting CTP, this compound affects the citric acid cycle (also known as the Krebs cycle), a crucial biochemical pathway in cellular respiration . The disruption of tricarboxylate exchange can lead to an imbalance in the concentrations of key metabolites, potentially affecting downstream processes such as ATP production.
Pharmacokinetics
It is known to be soluble in dmso at a concentration of ≥23 mg/ml , suggesting that it may have good bioavailability
Result of Action
The inhibition of CTP by this compound can lead to significant changes at the molecular and cellular levels. For instance, it may disrupt energy production and other metabolic processes, potentially leading to cell death . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3S2/c18-12-6-4-10(5-7-12)15(23)20-16(26)21-17-19-14(9-27-17)11-2-1-3-13(8-11)22(24)25/h1-9H,(H2,19,20,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZCPVKOMDMEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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